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molecular formula C12H10ClNO3 B112626 ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate CAS No. 43142-76-3

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

Cat. No. B112626
M. Wt: 251.66 g/mol
InChI Key: JSJQTSYYPLBOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365205B2

Procedure details

After phosphorus oxychloride (2.0 ml) was added to N-methylformanilide (2.9 g), and the mixture was stirred for 15 minutes, 1,2-dichloroethane (50 ml) and ethyl 5-chloroindole-2-carboxylate (4.0 g) were added, and the resultant mixture was heated under reflux for 1 hour. The reaction mixture was poured into an aqueous solution (28 ml) of sodium acetate (14 g) under ice cooling. After stirring for 18 hours, insoluble matter was collected by filtration. This product was successively washed with water and diethyl ether to obtain the title compound (3.56 g).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN([CH:14]=[O:15])C1C=CC=CC=1.[Cl:16][C:17]1[CH:18]=[C:19]2[C:23](=[CH:24][CH:25]=1)[NH:22][C:21]([C:26]([O:28][CH2:29][CH3:30])=[O:27])=[CH:20]2.C([O-])(=O)C.[Na+]>ClCCCl>[Cl:16][C:17]1[CH:18]=[C:19]2[C:23](=[CH:24][CH:25]=1)[NH:22][C:21]([C:26]([O:28][CH2:29][CH3:30])=[O:27])=[C:20]2[CH:14]=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2.9 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
insoluble matter was collected by filtration
WASH
Type
WASH
Details
This product was successively washed with water and diethyl ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C2C(=C(NC2=CC1)C(=O)OCC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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